2-Chloro-4-(difluoromethoxy)pyridine

Description

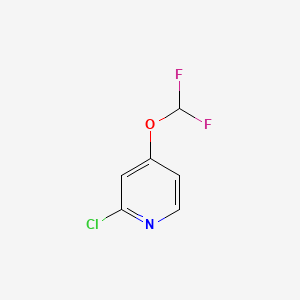

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-chloro-4-(difluoromethoxy)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4ClF2NO/c7-5-3-4(1-2-10-5)11-6(8)9/h1-3,6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPMVJHJZXXNKCH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1OC(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4ClF2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10743895 | |

| Record name | 2-Chloro-4-(difluoromethoxy)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10743895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1206978-15-5 | |

| Record name | 2-Chloro-4-(difluoromethoxy)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10743895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: The Strategic Combination of Privileged Scaffolds

An In-Depth Technical Guide to 2-Chloro-4-(difluoromethoxy)pyridine (CAS: 1206978-15-5): A Key Building Block for Modern Drug Discovery

In the landscape of modern drug discovery, the strategic selection of molecular building blocks is paramount to achieving desired therapeutic profiles. The pyridine ring system is one of the most pervasive heterocyclic scaffolds in approved pharmaceuticals, valued for its ability to engage in hydrogen bonding, its metabolic stability, and its versatile synthetic handles.[1][2] Concurrently, the incorporation of fluorine-containing substituents has become a cornerstone of medicinal chemistry.[3] The difluoromethoxy group (-OCHF2) in particular has emerged as a critical bioisostere for hydroxyl or methoxy groups. It offers a unique combination of properties, including enhanced metabolic stability, increased lipophilicity, and the ability to modulate the acidity of nearby functional groups, without introducing the significant steric bulk of a trifluoromethyl group.[4]

This compound represents the convergence of these two powerful motifs. It is a highly valuable intermediate designed for advanced chemical synthesis, providing researchers with a robust platform for generating novel active pharmaceutical ingredients (APIs).[5][6] The presence of a reactive chlorine atom at the 2-position allows for precise and selective downstream functionalization, making it an ideal starting point for building diverse compound libraries aimed at a wide array of biological targets.[6] This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals, detailing the synthesis, reactivity, and strategic applications of this key molecular intermediate.

Physicochemical and Structural Properties

A clear understanding of a compound's fundamental properties is the foundation of its effective use in synthesis. The key identifiers and physicochemical characteristics of this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 1206978-15-5 | [7][8] |

| Molecular Formula | C₆H₄ClF₂NO | [7][8] |

| Molecular Weight | 179.55 g/mol | [7][8] |

| IUPAC Name | This compound | [7] |

| SMILES | FC(F)OC1=CC(Cl)=NC=C1 | [8] |

| Purity | Typically ≥97% | [5][8] |

| Boiling Point | 208.8±35.0 °C (Predicted) | [5] |

| Density | 1.4±0.1 g/cm³ (Predicted) | [5] |

| LogP | 2.3364 (Predicted) | [8] |

Proposed Synthesis and Mechanism

While specific proprietary synthesis routes may vary between suppliers, a chemically sound and efficient pathway to this compound can be devised from readily available starting materials. The most logical approach involves the O-difluoromethylation of 2-chloro-4-hydroxypyridine. This strategy is supported by established methodologies for the synthesis of related difluoromethoxy-aryl compounds.[9]

The causality behind this choice rests on the nucleophilicity of the hydroxyl group on the pyridine ring, which can be readily deprotonated to form a pyridinoxide anion. This anion then acts as a nucleophile to attack a suitable electrophilic difluoromethyl source.

Caption: Proposed synthetic pathway for this compound.

Experimental Protocol: O-Difluoromethylation

This protocol is a representative, field-proven methodology adapted from similar transformations. Researchers must first conduct a thorough risk assessment and ensure all safety measures are in place.

-

Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 2-chloro-4-hydroxypyridine (1.0 eq) and a suitable polar aprotic solvent such as N,N-Dimethylformamide (DMF) or acetonitrile.

-

Base Addition: Add a suitable base, such as potassium carbonate (K₂CO₃, 2.0 eq), to the suspension.

-

Reagent Addition: Add the difluoromethylating agent, such as sodium chlorodifluoroacetate (ClCF₂COONa, 2.0-3.0 eq), to the reaction mixture.

-

Reaction Conditions: Heat the mixture to 80-120 °C under a nitrogen atmosphere. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield the final, high-purity this compound.[5]

Reactivity and Synthetic Utility

The primary value of this compound lies in its utility as a versatile synthetic intermediate.[6] Its reactivity is dominated by the chlorine atom at the C2 position, which is activated towards nucleophilic aromatic substitution (SⁿAr). This allows for the strategic introduction of a wide variety of functional groups and molecular scaffolds, a critical step in building structure-activity relationships (SAR).

Caption: Reactivity of this compound in key cross-coupling reactions.

Protocol: Suzuki-Miyaura Cross-Coupling

This protocol outlines a standard procedure for creating a C-C bond at the 2-position, a common strategy in fragment-based drug design.

-

Reagent Preparation: In a reaction vessel, combine this compound (1.0 eq), the desired aryl or heteroaryl boronic acid (1.1-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 eq), and a base like sodium carbonate (Na₂CO₃) or potassium phosphate (K₃PO₄) (2.0-3.0 eq).

-

Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane or toluene) and water.

-

Reaction Execution: Heat the mixture under an inert atmosphere (Nitrogen or Argon) to 80-100 °C for 2-12 hours, monitoring by TLC or LC-MS.

-

Purification: After cooling, perform an aqueous workup similar to the synthesis protocol. The resulting crude product is then purified via flash chromatography or recrystallization to yield the desired 2-aryl-4-(difluoromethoxy)pyridine derivative.

Strategic Applications in Drug Discovery

The incorporation of the this compound moiety into a drug candidate can be a decisive factor in achieving a successful clinical outcome.

-

Metabolic Stability: The -OCHF₂ group is significantly more resistant to oxidative metabolism compared to a traditional methoxy (-OCH₃) or benzylic group. This can lead to an improved pharmacokinetic profile, including a longer half-life and reduced potential for the formation of reactive metabolites.[4]

-

Lipophilicity and Permeability: Fluorine substitution generally increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and the blood-brain barrier. The -OCHF₂ group provides a moderate increase in lipophilicity, offering a fine-tuning mechanism for optimizing absorption, distribution, metabolism, and excretion (ADME) properties.

-

Target Engagement: As a bioisostere of a hydroxyl group, the -OCHF₂ moiety can act as a weak hydrogen bond donor through its C-H bond.[10] This allows it to mimic interactions of natural ligands with target proteins while altering the electronic and conformational properties of the molecule.

-

pKa Modulation: The strong electron-withdrawing nature of the difluoromethoxy group can significantly lower the pKa of the pyridine nitrogen, reducing its basicity. This is a critical parameter for controlling drug solubility, receptor binding, and off-target effects.

Caption: Role of the title compound in a typical drug discovery workflow.

Analytical Characterization

To ensure the identity and purity of this compound, a standard suite of analytical techniques is employed.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Will show characteristic signals for the aromatic protons on the pyridine ring. The proton of the -OCHF₂ group will appear as a distinctive triplet with a large coupling constant (J ≈ 73 Hz) due to coupling with the two fluorine atoms.

-

¹⁹F NMR: Will show a doublet corresponding to the two equivalent fluorine atoms, coupled to the single proton of the difluoromethyl group.

-

¹³C NMR: Will display signals for the six carbon atoms. The carbon of the -OCHF₂ group will appear as a triplet due to C-F coupling.

-

-

Mass Spectrometry (MS): Will confirm the molecular weight (179.55 g/mol ) and show a characteristic isotopic pattern for a molecule containing one chlorine atom (M and M+2 peaks in an approximate 3:1 ratio).

-

High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the compound, typically reported as a percentage based on peak area at a specific UV wavelength.

Safety, Handling, and Storage

As with any laboratory chemical, proper safety protocols must be strictly followed when handling this compound.

-

General Handling: Use in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Avoid inhalation of vapors and contact with skin and eyes.

-

Storage: Based on supplier recommendations, this compound should be stored in a tightly sealed container under an inert atmosphere (nitrogen or argon). For long-term stability, refrigerated storage at 2-8°C is advised.[5]

-

Safety Data Sheet (SDS): Crucially, users must obtain and consult the material-specific Safety Data Sheet provided by the supplier before any handling or use. The SDS contains detailed information regarding hazards, first-aid measures, and emergency procedures.

Conclusion

This compound is more than just a chemical intermediate; it is a strategically designed building block that empowers medicinal chemists to address key challenges in drug design. Its unique combination of a versatile synthetic handle (the 2-chloro group) and a valuable pharmacokinetic modulator (the 4-difluoromethoxy group) makes it a high-value asset for developing next-generation therapeutics. By enabling precise control over molecular architecture and physicochemical properties, it facilitates the efficient exploration of chemical space and accelerates the journey from initial hit to viable drug candidate.

References

- NINGBO INNO PHARMCHEM CO.,LTD. (2025). High-Purity this compound: Pharmaceutical Intermediate Manufacturer & Supplier in China.

- Mei, H. et al. (2021). Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews, 50(12), 7019-7052.

- Verma, D. et al. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Pharmaceuticals, 14(10), 1032.

- Vitaku, E. et al. (2023). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. RSC Medicinal Chemistry, 14(11), 2130-2165.

- Gualdesi, M. S. et al. (2023). FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. Molecules, 28(7), 3183.

- Broady, S. et al. (1978). Contrasting reactions of 2,6-dichloro-4-trichloromethylpyridine, 2,6-dichloro-3-trichloromethylpyridine and their N-oxides with nucleophiles. Journal of the Chemical Society, Perkin Transactions 1, 64-67.

- Wang, X. et al. (2021). Direct Synthesis of N-Difluoromethyl-2-pyridones from Pyridines. The Journal of Organic Chemistry, 86(9), 6879-6887.

- Zhang, P. et al. (2024). Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch. Nature Communications, 15(1), 4153.

- Universität Münster (2024). New method for introducing fluorinated components into molecules.

Sources

- 1. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. mdpi.com [mdpi.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. nbinno.com [nbinno.com]

- 6. benchchem.com [benchchem.com]

- 7. This compound | 1206978-15-5 [chemicalbook.com]

- 8. chemscene.com [chemscene.com]

- 9. Page loading... [guidechem.com]

- 10. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]

physical properties of 2-Chloro-4-(difluoromethoxy)pyridine

An In-Depth Technical Guide to the Physical Properties of 2-Chloro-4-(difluoromethoxy)pyridine

Executive Summary

This document provides a comprehensive technical overview of the physical and chemical properties of this compound, a fluorinated heterocyclic compound of significant interest in modern medicinal chemistry. As a key building block in the synthesis of novel active pharmaceutical ingredients (APIs), a thorough understanding of its characteristics is paramount for researchers, process chemists, and drug development professionals.[1] This guide synthesizes critical data on its physicochemical properties, outlines detailed experimental protocols for their validation, and discusses the compound's broader context in pharmaceutical research. All data and protocols are grounded in authoritative sources to ensure scientific integrity and practical applicability.

Introduction: The Significance of a Fluorinated Pyridine Scaffold

Pyridine derivatives are a cornerstone of drug discovery, forming the structural core of numerous FDA-approved therapeutics.[2][3] Their versatile chemical nature allows for extensive functionalization, enabling medicinal chemists to modulate pharmacological activity, solubility, and metabolic stability.[4] The subject of this guide, this compound, belongs to this critical class of compounds.

Its structure is notable for two key features:

-

A Chlorinated Pyridine Ring: The 2-chloro substituent serves as a versatile synthetic handle, readily participating in nucleophilic substitution and cross-coupling reactions, which are fundamental transformations in the construction of complex molecular architectures.

-

A Difluoromethoxy Group: The introduction of fluorine is a well-established strategy in medicinal chemistry to enhance metabolic stability, modulate pKa, and improve membrane permeability. The difluoromethoxy (-OCHF₂) group, in particular, acts as a lipophilic hydrogen bond acceptor and is often used as a bioisostere for other functional groups.[5]

This unique combination of reactive and modulatory groups makes this compound a valuable intermediate for creating diverse chemical libraries and developing next-generation APIs.[1]

Core Physicochemical Properties

A precise understanding of a compound's physical properties is the foundation of all subsequent experimental work, from reaction setup to formulation. The key physicochemical data for this compound are summarized below.

| Property | Value | Source |

| CAS Number | 1206978-15-5 | [6][7] |

| Molecular Formula | C₆H₄ClF₂NO | [1][6][7] |

| Molecular Weight | 179.55 g/mol | [1][6][7] |

| Appearance | Colorless Liquid | [1] |

| Boiling Point (BP) | 208.8 ± 35.0 °C (at 760 mmHg) | [1] |

| Density | 1.4 ± 0.1 g/cm³ | [1] |

| Flash Point (FP) | 80.1 ± 25.9 °C | [1] |

| Purity (Typical) | ≥97% - ≥98% | [1][7] |

| Calculated LogP | 2.3364 | [7] |

| Topological Polar Surface Area (TPSA) | 22.12 Ų | [7] |

| Storage Conditions | Store at 2-8°C under an inert atmosphere (e.g., Argon, Nitrogen) | [1] |

The calculated LogP value of approximately 2.34 suggests moderate lipophilicity, a desirable characteristic for oral drug candidates as it often correlates with good membrane permeability. The TPSA, a measure of the polar surface area, is well within the range typically associated with good bioavailability.

Experimental Protocols for Property Determination

To ensure the identity and purity of a research compound, in-house verification of its physical properties is a critical step. The following protocols are designed to be self-validating and are standard practice in synthetic and analytical chemistry labs.

Workflow for Physicochemical Analysis

The logical flow for characterizing a sample of this compound is outlined below. This workflow ensures that foundational properties are confirmed before proceeding to more complex applications.

Caption: High-level workflow for the physicochemical characterization.

Boiling Point Determination (Micro-Reflux Method)

This method is suitable for small sample volumes and provides an accurate boiling point at ambient pressure.

Materials:

-

Small test tube (e.g., 10x75 mm)

-

Digital thermometer with a thermocouple probe

-

Heating block or sand bath

-

Clamps and stand

-

Sample of this compound (~0.5 mL)

Procedure:

-

Setup: Place approximately 0.5 mL of the compound into the test tube. Secure the test tube in a clamp over the heating block.

-

Thermometer Placement: Position the thermometer so the probe is suspended in the vapor phase, approximately 1 cm above the surface of the liquid. Ensure the probe does not touch the walls of the test tube.

-

Heating: Gently heat the sample. Observe the liquid for the onset of boiling (formation of bubbles) and the condensation of vapor on the cooler, upper walls of the test tube.[8]

-

Equilibration: A "reflux ring" of condensing vapor will become visible and slowly rise.[8] Adjust the heating rate to maintain a steady reflux, ensuring the reflux ring is stable between the liquid surface and the thermometer probe.

-

Measurement: The temperature will stabilize as the vapor continuously bathes the thermometer probe. Record this stable temperature as the observed boiling point.[9] This temperature represents the point where the vapor pressure of the liquid equals the atmospheric pressure.[9]

Solubility Profile Determination

Understanding a compound's solubility is crucial for choosing appropriate reaction solvents, purification methods, and formulation vehicles. This protocol assesses solubility in a range of common solvents.

Materials:

-

Small, labeled test tubes or vials

-

Spatula or micropipette

-

Vortex mixer

-

Solvents: Deionized Water, Hexane, Toluene, Diethyl Ether, Ethanol, 5% aq. HCl, 5% aq. NaOH

-

pH paper

Procedure:

-

Preparation: In separate labeled test tubes, add ~20 mg of this compound.

-

Solvent Addition: To each tube, add 1 mL of a different solvent.

-

Mixing: Vigorously shake or vortex each tube for 60 seconds.[10]

-

Observation: Allow the tubes to stand for 30 seconds and observe. Classify as:

-

Aqueous pH Testing: For the tube containing deionized water, test the pH of the solution. A neutral pH is expected for this compound. For the tubes with 5% HCl and 5% NaOH, the solubility behavior indicates the presence or absence of basic or acidic functional groups.[11] Given the pyridine nitrogen, solubility is expected in the 5% HCl solution due to the formation of a polar pyridinium salt.

Caption: Decision workflow for classifying an unknown organic compound by solubility.

Synthesis and Reactivity Context

While a full synthetic guide is beyond the scope of this document, it is valuable for the researcher to understand the general synthetic context. 2-Chloro-4-substituted pyridines are typically synthesized from pyridine precursors through multi-step sequences that may involve oxidation, halogenation, and nucleophilic substitution reactions. The difluoromethoxy group is often introduced using reagents like difluoromethylating agents on a corresponding hydroxy-pyridine intermediate. The final product's purity is a direct result of the efficacy of these steps and subsequent purification, making the verification protocols in Section 3.0 essential.

Applications in Drug Discovery

The utility of this compound stems directly from its hybrid structure. It serves as an invaluable starting material for generating libraries of novel compounds for high-throughput screening. The 2-chloro position is a prime site for introducing diversity elements via reactions like Suzuki, Buchwald-Hartwig, and Sonogashira cross-couplings, or through direct SₙAr reactions. This allows for the rapid exploration of structure-activity relationships (SAR), a critical process in optimizing lead compounds into viable drug candidates.[4] The difluoromethoxy group at the 4-position provides a stable, lipophilic moiety that can improve a molecule's pharmacokinetic profile, potentially leading to drugs with better efficacy and safety.[1][5]

Safety and Handling

While a specific Safety Data Sheet (SDS) for this exact CAS number was not retrieved, data from closely related fluorinated chloropyridines provides a strong basis for safe handling procedures.[12][13][14]

-

Hazard Classification: Assumed to be harmful if swallowed, cause skin irritation, and cause serious eye irritation. May cause respiratory irritation.[14]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.

-

Handling: Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[12] Avoid contact with skin, eyes, and clothing.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area as recommended (2-8°C).[1] Keep away from strong oxidizing agents and incompatible materials.[12]

-

First Aid: In case of contact, immediately flush eyes or skin with copious amounts of water for at least 15 minutes and seek medical attention.[13] If inhaled, move to fresh air. If swallowed, do not induce vomiting and seek immediate medical advice.[15]

Conclusion

This compound is a high-value pharmaceutical intermediate whose physical properties make it well-suited for the rigors of modern drug discovery. Its defined boiling point, density, and solubility profile provide the necessary data for predictable and scalable chemical synthesis. The combination of a reactive chloro-handle and a metabolically robust difluoromethoxy group presents a powerful tool for medicinal chemists aiming to develop novel therapeutics. Adherence to the outlined experimental and safety protocols will ensure both the integrity of research outcomes and the safety of laboratory personnel.

References

- NINGBO INNO PHARMCHEM CO.,LTD. (2025). High-Purity 2-Chloro-4-(difluoromethoxy)

- Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).

- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.).

- PubChemLite. (2025). 2-chloro-4-(difluoromethyl)pyridine (C6H4ClF2N). Université du Luxembourg.

- Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.). Cengage Learning.

- American Elements. (n.d.). 2-Chloro-4-(difluoromethyl)pyridine.

- Solubility of Organic Compounds. (2023, August 31).

- SALTISE. (n.d.). CLAW At-Home Experiments: Organic Chemistry, Introduction to Solubility.

- SAFETY DATA SHEET for 2-Chloro-4-(trifluoromethyl)pyridine, 95%. (2014, February 6). Fisher Scientific.

- ChemicalBook. (2025). This compound.

- ChemScene. (n.d.). 2-Chloro-4-difluoromethoxy-pyridine.

- The Role of Pyridine Intermediates in Modern Drug Discovery. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.

- Ielo, L., et al. (2022).

- SAFETY DATA SHEET for 2-Chloro-4-fluoropyridine. (2011, June 27). Fisher Scientific.

- BOILING POINT DETERMINATION. (n.d.).

- Step-by-Step Procedures for Boiling Point Determination. (2022, May 5). Chemistry LibreTexts.

- CDH Fine Chemical. (n.d.).

- Fluorochem Ltd. (2024). Safety Data Sheet for 5-Chloro-2-(difluoromethoxy)pyridine.

- Ali, M. A., et al. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. PMC.

- Kumar, B., et al. (n.d.). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. RSC Publishing.

Sources

- 1. nbinno.com [nbinno.com]

- 2. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. nbinno.com [nbinno.com]

- 5. mdpi.com [mdpi.com]

- 6. This compound | 1206978-15-5 [chemicalbook.com]

- 7. chemscene.com [chemscene.com]

- 8. uomus.edu.iq [uomus.edu.iq]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. chem.ws [chem.ws]

- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 12. fishersci.com [fishersci.com]

- 13. fishersci.com [fishersci.com]

- 14. static.cymitquimica.com [static.cymitquimica.com]

- 15. cdhfinechemical.com [cdhfinechemical.com]

A Technical Guide to 2-Chloro-4-(difluoromethoxy)pyridine: Properties, Synthesis, and Application in Modern Drug Discovery

This guide provides an in-depth technical overview of 2-Chloro-4-(difluoromethoxy)pyridine, a fluorinated heterocyclic compound of significant interest to researchers, medicinal chemists, and professionals in drug development. We will explore its core physicochemical properties, discuss plausible synthetic strategies, and illuminate its role as a valuable building block in the synthesis of complex pharmaceutical agents. The narrative emphasizes the causality behind experimental choices and is grounded in established chemical principles.

Core Physicochemical Properties

This compound is a substituted pyridine derivative featuring a chlorine atom at the 2-position and a difluoromethoxy group at the 4-position. These substitutions are critical to its chemical behavior and utility. The chlorine atom serves as an effective leaving group for nucleophilic substitution reactions, while the electron-withdrawing difluoromethoxy group modulates the electronic properties of the pyridine ring, influencing its reactivity and the physiological properties of its derivatives.

The compound typically presents as a colorless liquid.[1] A summary of its key physical and chemical properties is presented below.

| Property | Value | Source |

| Molecular Formula | C₆H₄ClF₂NO | [1][2][3] |

| Molecular Weight | 179.55 g/mol | [1][2][3] |

| Boiling Point | 208.8 ± 35.0 °C | [1] |

| Melting Point | Not available | |

| Density | 1.4 ± 0.1 g/cm³ | [1] |

| Flash Point | 80.1 ± 25.9 °C | [1] |

| CAS Number | 1206978-15-5 | [2][3] |

Strategic Importance in Drug Discovery

Pyridine and its derivatives are foundational scaffolds in medicinal chemistry, present in a vast number of biologically active molecules and FDA-approved drugs.[4][5] The pyridine ring offers a stable, functionalizable framework that allows chemists to fine-tune the steric and electronic properties of potential drug candidates to optimize efficacy, bioavailability, and safety profiles.[6]

The incorporation of fluorine, as seen in the difluoromethoxy group of this compound, is a widely used strategy in modern drug design.[7] Fluorine atoms can enhance metabolic stability, improve binding affinity to target proteins, and increase lipophilicity, which can aid in cell membrane permeability. The unique combination of a reactive chloro-substituent and a property-modulating difluoromethoxy group makes this compound a highly valuable intermediate for constructing complex Active Pharmaceutical Ingredients (APIs).[1] Its structure is ideal for exploring structure-activity relationships (SAR) in the development of novel therapeutics.[6]

Synthesis Strategy: A Plausible Approach

While specific, detailed synthetic procedures for this compound are not extensively published in peer-reviewed literature, a logical synthetic route can be proposed based on established pyridine chemistry. A common strategy involves the construction of a substituted hydroxypyridine intermediate, followed by a chlorination step. This approach offers robust and scalable reaction pathways.

A plausible synthesis could begin with the formation of 4-(difluoromethoxy)-2-hydroxypyridine, which is then converted to the target compound via chlorination.

Caption: Proposed two-step synthesis of this compound.

This method leverages readily available starting materials and employs common, well-understood transformations in heterocyclic chemistry, making it suitable for both laboratory-scale and larger-scale industrial production.[8]

Reactivity and Key Transformations: Nucleophilic Aromatic Substitution (SNAr)

The primary site of reactivity on this compound is the carbon atom bearing the chlorine. The electron-withdrawing nature of the pyridine nitrogen and the difluoromethoxy group makes the 2-position electron-deficient and thus highly susceptible to attack by nucleophiles. This facilitates Nucleophilic Aromatic Substitution (SNAr) reactions, a cornerstone of pyridine chemistry for building molecular complexity.

In a typical SNAr reaction, a nucleophile (e.g., an amine, alcohol, or thiol) displaces the chloride ion to form a new carbon-nucleophile bond. This reaction is fundamental to its application as a pharmaceutical intermediate.

Representative Experimental Protocol: SNAr with a Primary Amine

This protocol describes a general procedure for the coupling of this compound with a generic primary amine (R-NH₂).

Objective: To synthesize a 2-amino-4-(difluoromethoxy)pyridine derivative.

Materials:

-

This compound (1.0 eq)

-

Primary Amine (R-NH₂) (1.1 - 1.5 eq)

-

A non-nucleophilic base (e.g., Diisopropylethylamine, DIPEA) (2.0 eq)

-

Anhydrous polar aprotic solvent (e.g., Dimethylformamide, DMF, or N-Methyl-2-pyrrolidone, NMP)

-

Inert gas (Nitrogen or Argon)

Procedure:

-

Reaction Setup: To a dry, round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound and the chosen anhydrous solvent under an inert atmosphere.

-

Reagent Addition: Add the primary amine (R-NH₂) followed by the non-nucleophilic base (DIPEA). The base is crucial to neutralize the HCl generated during the reaction, driving the equilibrium towards the product.

-

Heating: Heat the reaction mixture to a temperature between 80-120 °C. The optimal temperature depends on the reactivity of the specific amine and should be determined empirically (e.g., by TLC or LC-MS monitoring).

-

Reaction Monitoring: Monitor the progress of the reaction periodically until the starting material is consumed.

-

Workup: Cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine to remove the solvent and salt byproducts.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified, typically by column chromatography on silica gel, to yield the desired 2-amino-4-(difluoromethoxy)pyridine derivative.

Caption: General workflow for a Nucleophilic Aromatic Substitution (SNAr) reaction.

Safety, Handling, and Storage

As with any active chemical reagent, proper safety precautions are paramount when handling this compound and its analogues.

-

Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated chemical fume hood.[9] Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[10]

-

Hazards: Based on data for similar compounds, it should be treated as harmful if swallowed and may cause skin and serious eye irritation.[11][12] Inhalation of vapors or mists should be avoided.[12]

-

Storage: Store the compound in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon).[1] It should be kept in a cool, dry, and well-ventilated place away from heat, sparks, and open flames.[9]

-

Disposal: Dispose of waste materials in accordance with local, state, and federal regulations. Do not allow the product to enter drains.[10]

Conclusion

This compound stands out as a strategic and versatile building block for medicinal chemistry and drug development. Its well-defined reactivity, centered on the nucleophilic displacement of the 2-chloro substituent, combined with the beneficial properties imparted by the difluoromethoxy group, provides a reliable platform for the synthesis of novel and complex molecular architectures. A thorough understanding of its properties, synthesis, and handling is essential for researchers aiming to leverage its potential in the creation of next-generation pharmaceuticals.

References

- 2-Chloro-4-(difluoromethyl)pyridine | CAS 1204296-03-6 | AMERICAN ELEMENTS ®. (n.d.). American Elements.

- High-Purity this compound: Pharmaceutical Intermediate Manufacturer & Supplier in China - NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Ningbo Inno Pharmchem Co.,Ltd.

- This compound | 1206978-15-5 - ChemicalBook. (n.d.). ChemicalBook.

- SAFETY DATA SHEET - Fisher Scientific. (2011, June 27). Fisher Scientific.

- 2-Chloro-4-(trifluoromethyl)pyridine 97 81565-18-6 - Sigma-Aldrich. (n.d.). Sigma-Aldrich.

- SAFETY DATA SHEET - Sigma-Aldrich. (n.d.). Sigma-Aldrich.

- The Role of Pyridine Intermediates in Modern Drug Discovery. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.

- SAFETY DATA SHEET - Fisher Scientific. (2014, February 6). Fisher Scientific.

- 2-Chloro-4-(trifluoromethyl)pyridine 97 81565-18-6 - Sigma-Aldrich. (n.d.). Sigma-Aldrich.

- FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022 - MDPI. (n.d.). MDPI.

- This compound - Lab-Chemicals.Com. (n.d.). Lab-Chemicals.Com.

- 2-Chloro-4-(difluoromethyl)pyridine - Fluorochem. (n.d.). Fluorochem.

- 1206978-15-5 | 2-Chloro-4-difluoromethoxy-pyridine - ChemScene. (n.d.). ChemScene.

- Synthesis method of 2-chloro-4- (trifluoromethyl) pyridine - Google Patents. (n.d.). Google Patents.

- 5-(Chloromethyl)-2-(difluoromethoxy)pyridine - AK Scientific, Inc. (n.d.). AK Scientific, Inc.

- 2,3-difluoro-5-chloro pyridine cas no 89402-43-7 - CDH Fine Chemical. (n.d.). CDH Fine Chemical.

- Synthesis of 2,5-difluoro-4-chloropyrimidine - PrepChem.com. (n.d.). PrepChem.com.

- 2-chloro-4-(difluoromethyl)pyridine (C6H4ClF2N) - PubChemLite. (n.d.). PubChemLite.

- 2-CHLORO-4-(DIFLUOROMETHYL)PYRIDINE | 1204296-03-6 - ChemicalBook. (n.d.). ChemicalBook.

- 1206978-15-5|this compound|BLD Pharm. (n.d.). BLD Pharm.

- Contrasting reactions of 2,6-dichloro-4-trichloromethylpyridine, 2,6-dichloro-3-trichloromethylpyridine and their N-oxides with nucleophiles - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). (n.d.). RSC Publishing.

- CAS 1204296-03-6 2-Chloro-4-(difluoromethyl)pyridine - BOC Sciences. (n.d.). BOC Sciences.

- The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC. (2021, October 13). National Center for Biotechnology Information.

- A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - RSC Publishing. (n.d.). RSC Publishing.

- 2-Chloro-4-difluoromethoxy-pyridine|1206978-15-5-西安速加医药科技有限公司. (n.d.). Xi'an Sujia Pharmaceutical Technology Co., Ltd.

- 2-Hydroxy-4-(trifluoromethyl)pyridine | C6H4F3NO | CID 2775130 - PubChem. (n.d.). National Center for Biotechnology Information.

Sources

- 1. nbinno.com [nbinno.com]

- 2. This compound | 1206978-15-5 [chemicalbook.com]

- 3. chemscene.com [chemscene.com]

- 4. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. nbinno.com [nbinno.com]

- 7. mdpi.com [mdpi.com]

- 8. CN116425671A - Synthesis method of 2-chloro-4- (trifluoromethyl) pyridine - Google Patents [patents.google.com]

- 9. fishersci.com [fishersci.com]

- 10. cdhfinechemical.com [cdhfinechemical.com]

- 11. fluorochem.co.uk [fluorochem.co.uk]

- 12. aksci.com [aksci.com]

Navigating the Solubility Landscape of 2-Chloro-4-(difluoromethoxy)pyridine: A Technical Guide for Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for understanding, predicting, and experimentally determining the solubility of 2-Chloro-4-(difluoromethoxy)pyridine in organic solvents. Recognizing the scarcity of published empirical data for this specific molecule, this document empowers researchers, chemists, and formulation scientists with the foundational principles and practical methodologies required to generate reliable solubility data. By integrating theoretical concepts with robust, step-by-step experimental protocols, this guide serves as an essential resource for accelerating drug discovery and process development workflows where this compound is a key intermediate or building block.

Introduction: The Critical Role of Solubility

This compound is a fluorinated pyridine derivative of increasing interest in pharmaceutical synthesis.[1] Its unique electronic properties make it a valuable building block for active pharmaceutical ingredients (APIs).[1] However, the successful transition of a compound from laboratory-scale synthesis to viable drug product is critically dependent on its physicochemical properties, paramount among which is solubility.

Solubility dictates the efficiency of chemical reactions, simplifies purification processes, and fundamentally influences the developability of a drug candidate, affecting everything from formulation strategies to bioavailability.[2] For process chemists, understanding solubility in various organic solvents is crucial for optimizing reaction conditions, controlling crystallization, and ensuring product purity. For formulation scientists, this knowledge is the bedrock upon which stable and effective drug delivery systems are built. This guide provides the necessary tools to navigate the solubility challenges associated with this compound.

Theoretical Framework: The Science of Dissolution

The solubility of a solid in a liquid is a thermodynamic equilibrium phenomenon.[3] The process of dissolution can be conceptually broken down into three energy-dependent steps:

-

Lattice Energy: The energy required to break the intermolecular forces holding the solute molecules together in the crystal lattice.

-

Cavitation Energy: The energy required to create a void or cavity within the solvent large enough to accommodate a solute molecule.

-

Solvation Energy: The energy released when the solute molecule forms favorable interactions with the surrounding solvent molecules.

A compound dissolves when the energy released during solvation is sufficient to overcome the lattice and cavitation energies. This interplay is governed by the principle of "like dissolves like," which is a practical expression of these underlying thermodynamic forces.[4] The key factors influencing these interactions are the polarity, polarizability, and hydrogen-bonding capabilities of both the solute and the solvent.

dot

Caption: Relationship between solute/solvent properties and solubility.

Predicting the Solubility of this compound

In the absence of extensive empirical data, a predictive analysis based on the molecule's physicochemical properties is a powerful starting point.

Physicochemical Profile

A summary of the key properties of this compound is essential for this analysis.

| Property | Value | Source |

| Molecular Formula | C₆H₄ClF₂NO | [1] |

| Molecular Weight | 179.55 g/mol | [1] |

| Appearance | Colorless Liquid | [1] |

| Boiling Point | ~208.8 °C | [1] |

| Density | ~1.4 g/cm³ | [1] |

| Calculated LogP (cLogP) | 2.336 | [5] |

Structural Analysis and Solubility Implications

-

Polarity: The pyridine ring introduces a dipole moment due to the electronegative nitrogen atom. The chlorine and difluoromethoxy groups also contribute significantly to the molecule's polarity through strong inductive effects.

-

Hydrogen Bonding: The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor. The oxygen atom in the difluoromethoxy group is a weak hydrogen bond acceptor. The molecule lacks a hydrogen bond donor.

-

Lipophilicity (cLogP): The calculated LogP of ~2.34 indicates a moderate degree of lipophilicity.[5] A positive LogP value suggests a preference for non-polar or moderately polar organic solvents over water.[6]

Qualitative Solubility Predictions

Based on this profile, we can make the following reasoned predictions:

-

High Solubility Expected: In moderately polar aprotic solvents like acetone, ethyl acetate, and tetrahydrofuran (THF) . These solvents can engage in dipole-dipole interactions without requiring hydrogen bond donation from the solute.

-

Moderate to Good Solubility Expected: In polar aprotic solvents such as acetonitrile and dimethyl sulfoxide (DMSO) , and in polar protic solvents like methanol, ethanol, and isopropanol . While the molecule is a hydrogen bond acceptor, its overall lipophilicity may lead to good solubility in these common organic solvents.

-

Low Solubility Expected: In nonpolar solvents such as hexane, heptane, and toluene . The significant polarity of the molecule makes it unlikely to dissolve well in solvents that interact primarily through weak van der Waals forces.

Experimental Determination: The Equilibrium Shake-Flask Method

The most reliable way to quantify solubility is through direct experimental measurement. The equilibrium or thermodynamic shake-flask method is considered the "gold standard" for its accuracy and reproducibility.[7][8]

dot

Caption: Workflow for the Shake-Flask Solubility Determination.

Protocol: Step-by-Step Methodology

Objective: To determine the thermodynamic solubility of this compound in a selected organic solvent at a specified temperature (e.g., 25 °C).

Materials:

-

This compound (purity >97%)

-

Selected organic solvents (HPLC grade)

-

Glass vials (e.g., 4 mL) with PTFE-lined screw caps

-

Analytical balance

-

Orbital shaker or rotator in a temperature-controlled environment

-

Centrifuge

-

Syringes and chemically inert syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

Procedure:

-

Preparation: Add an excess amount of this compound to a glass vial. "Excess" means enough solid should remain undissolved at the end of the experiment to ensure saturation. A starting point is ~10-20 mg of compound per 1 mL of solvent.

-

Solvent Addition: Accurately add a known volume (e.g., 2.0 mL) of the chosen organic solvent to the vial.

-

Equilibration: Securely cap the vial and place it on an orbital shaker or rotator set to a constant temperature (e.g., 25 °C). Agitate the mixture for a sufficient duration to ensure equilibrium is reached. A minimum of 24 hours is recommended, with 48 hours being preferable for definitive measurements.[7]

-

Phase Separation: After equilibration, let the vials stand undisturbed at the same constant temperature for at least 2 hours to allow undissolved solids to settle.

-

Sample Collection: Carefully draw the supernatant into a syringe, avoiding any solid particles. Attach a syringe filter and dispense the clear, saturated solution into a clean vial. This filtration step is crucial to remove any remaining microscopic particles.

-

Dilution: Accurately perform a serial dilution of the saturated filtrate with the same organic solvent to bring the concentration into the linear range of the analytical method (see Section 5).

-

Quantification: Analyze the diluted samples using a validated analytical method, such as RP-HPLC with UV detection, to determine the concentration of the compound.

Quantitative Analysis by RP-HPLC-UV

High-Performance Liquid Chromatography (HPLC) is a precise and robust technique for quantifying the concentration of soluble compounds. A reversed-phase method is well-suited for a molecule with the polarity and structure of this compound.

Protocol: HPLC Method for Quantification

Objective: To accurately measure the concentration of this compound in solution.

Instrumentation & Conditions:

-

HPLC System: A standard system with a pump, autosampler, column oven, and UV/Vis or Photodiode Array (PDA) detector.

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase: An isocratic or gradient mixture of acetonitrile and water (both with 0.1% formic acid, if needed, to ensure good peak shape). A starting point could be 60:40 Acetonitrile:Water.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection Wavelength: The maximum absorption wavelength (λmax) should be determined. Based on the pyridine structure, a wavelength between 220-270 nm is a reasonable starting point for detection.

-

Injection Volume: 10 µL.

Procedure:

-

Standard Preparation: Prepare a stock solution of this compound in the mobile phase at a known concentration (e.g., 1 mg/mL). From this stock, prepare a series of calibration standards by serial dilution (e.g., 100, 50, 25, 10, 5, 1 µg/mL).

-

Calibration Curve: Inject the calibration standards into the HPLC system and record the peak area for each concentration. Construct a calibration curve by plotting peak area versus concentration. The curve should be linear with a correlation coefficient (R²) > 0.999.

-

Sample Analysis: Inject the diluted filtrate samples (from Section 4.1, Step 7) into the HPLC system.

-

Concentration Calculation: Using the peak areas obtained from the sample injections and the equation of the line from the calibration curve, calculate the concentration of the diluted samples.

-

Solubility Calculation: Multiply the calculated concentration by the dilution factor to determine the final solubility of this compound in the original solvent. Report the result in mg/mL or mol/L.

Data Presentation

All experimentally determined solubility data should be compiled into a clear and concise table for easy comparison and reference.

| Organic Solvent | Solvent Class | Temperature (°C) | Solubility (mg/mL) | Solubility (M) |

| Example: Acetone | Polar Aprotic | 25 | Data | Data |

| Example: Ethanol | Polar Protic | 25 | Data | Data |

| Example: Toluene | Nonpolar | 25 | Data | Data |

| Example: Acetonitrile | Polar Aprotic | 25 | Data | Data |

Conclusion

References

- BioAssay Systems. Solubility Testing – Shake Flask Method. [Link]

- Zarghampour, A., et al. (2024). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences, 30(2). [Link]

- NINGBO INNO PHARMCHEM CO.,LTD. High-Purity this compound. [Link]

- U.S. EPA. MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. (2018). [Link]

- Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727.

- PubChem. 2-Chloro-3-(2-(2,4-dichlorophenoxy)ethoxy)-6-(fluoromethyl)pyridine. [Link]

- AMERICAN ELEMENTS. 2-Chloro-4-(difluoromethyl)pyridine. [Link]

- Crimson Publishers. (2023). The Essential of the Solubility for Drug Action. [Link]

- ResearchGate.

- DTIC.

- Scientific Research Publishing. (2015). Development and Substantiation of a RP-HPLC Method for Monitoring of Impurities in Pirfenidone Drug Substance. [Link]

- IOSR Journal. Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. [Link]

- protocols.io. Shake-Flask Aqueous Solubility assay (Kinetic solubility). (2024). [Link]

- Chemaxon.

- Biointerface Research in Applied Chemistry. (2021).

Sources

- 1. nbinno.com [nbinno.com]

- 2. 2-氯-4-(三氟甲基)吡啶 97% | Sigma-Aldrich [sigmaaldrich.com]

- 3. docs.chemaxon.com [docs.chemaxon.com]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. enamine.net [enamine.net]

- 6. bioassaysys.com [bioassaysys.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. scirp.org [scirp.org]

An In-Depth Technical Guide to the ¹H NMR Spectrum of 2-Chloro-4-(difluoromethoxy)pyridine

Executive Summary

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of modern chemical analysis, providing unparalleled insight into molecular structure.[1] For researchers in pharmaceutical and agrochemical development, the ability to rapidly and accurately interpret NMR data is critical for reaction monitoring, quality control, and structural elucidation. This guide offers a comprehensive analysis of the ¹H NMR spectrum of 2-Chloro-4-(difluoromethoxy)pyridine, a heterocyclic building block of increasing importance. We will dissect the electronic influences of its substituents, predict the spectral features for each proton, provide a robust experimental protocol for data acquisition, and illustrate the key spin-spin coupling networks. This document is intended to serve as a practical, field-level resource for scientists who require a deep and functional understanding of this compound's spectroscopic signature.

Introduction: The Structural Significance of this compound

This compound (CAS No. 1206978-15-5) is a substituted pyridine derivative that serves as a valuable intermediate in the synthesis of complex bioactive molecules.[2][3] Its utility stems from the unique electronic properties conferred by its substituents: a chloro group at the 2-position and a difluoromethoxy group at the 4-position. The chlorine atom acts as a leaving group for nucleophilic substitution, while the difluoromethoxy moiety can significantly modulate properties such as metabolic stability, lipophilicity, and binding affinity.

Accurate structural verification is paramount, and ¹H NMR spectroscopy is the primary tool for this purpose. However, the interplay between the electron-withdrawing nitrogen of the pyridine ring and the distinct inductive and resonance effects of the two substituents creates a nuanced and non-trivial spectrum. This guide aims to deconstruct this complexity, providing a clear and authoritative framework for its interpretation.

Molecular Structure and Electronic Environment

To understand the ¹H NMR spectrum, one must first analyze the molecule's electronic landscape. The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom, which deshields the ring protons relative to benzene.[1] This effect is most pronounced at the α-positions (C2 and C6).[1]

The substituents further modulate this environment:

-

2-Chloro Group: Chlorine is a strongly electronegative atom that exerts a powerful electron-withdrawing inductive effect (-I). This effect further deshields nearby protons, particularly H-3.

-

4-Difluoromethoxy Group (-OCHF₂): This group has a dual nature. The oxygen atom can donate electron density into the ring via a resonance effect (+R), which would shield the ortho protons (H-3 and H-5). However, the two highly electronegative fluorine atoms create a strong inductive pull (-I), making the group overall electron-withdrawing. This inductive effect also extends to the methoxy proton, and the fluorine atoms introduce complex H-F and C-F spin-spin couplings.[4]

Below is the annotated structure of the molecule, highlighting the protons of interest.

Caption: Structure of this compound.

Predicted ¹H NMR Spectral Parameters

The combination of these electronic effects allows for a confident prediction of the chemical shifts (δ), multiplicities, and coupling constants (J) for the four distinct proton signals. The spectrum is anticipated to be recorded in a standard solvent like CDCl₃.

| Proton | Predicted δ (ppm) | Multiplicity | Coupling Constant(s) (Hz) | Rationale |

| H-6 | 8.20 - 8.40 | Doublet (d) | ³JH6-H5 ≈ 5.0 - 6.0 Hz | Located at an α-position to the ring nitrogen, it is the most deshielded aromatic proton.[1] It experiences ortho-coupling only with H-5. |

| H-5 | 7.00 - 7.15 | Doublet of doublets (dd) | ³JH5-H6 ≈ 5.0 - 6.0 Hz⁴JH5-H3 ≈ 1.5 - 2.5 Hz | Positioned ortho to the -OCHF₂ group and meta to the nitrogen. It is split by H-6 (ortho) and H-3 (meta). Long-range coupling to fluorine is possible but may only result in peak broadening. |

| H-3 | 6.85 - 7.00 | Doublet (d) or Singlet (s) | ⁴JH3-H5 ≈ 1.5 - 2.5 Hz | Positioned ortho to the electron-withdrawing chloro and -OCHF₂ groups. Its signal is typically sharp, appearing as a narrow doublet due to small meta-coupling to H-5, or a singlet if this coupling is not resolved. |

| H-α (-OCHF₂) | 6.40 - 6.70 | Triplet (t) | ²JH-F ≈ 72.0 - 75.0 Hz | This proton is directly attached to a carbon bearing two fluorine atoms, resulting in a large geminal coupling that splits the signal into a characteristic triplet.[5] The strong deshielding is due to the electronegativity of the attached oxygen and fluorine atoms. |

Standard Operating Protocol for ¹H NMR Data Acquisition

This protocol describes a self-validating system for obtaining a high-quality ¹H NMR spectrum suitable for structural confirmation.

Step 1: Sample Preparation

-

Weighing: Accurately weigh 5-10 mg of this compound directly into a clean, dry NMR tube.

-

Solvent Addition: Add approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm).

-

Dissolution: Cap the NMR tube and vortex gently for 30 seconds or until the sample is fully dissolved. Ensure the solution is clear and free of particulate matter.

Step 2: Spectrometer Setup and Calibration

-

Instrument: Utilize a 400 MHz (or higher) NMR spectrometer.[6]

-

Insertion & Locking: Insert the sample into the magnet. Lock the field on the deuterium signal of the CDCl₃ solvent.

-

Shimming: Perform automated or manual shimming to optimize the magnetic field homogeneity, aiming for a narrow and symmetrical TMS peak.

Step 3: Data Acquisition

-

Experiment: Select a standard one-pulse proton experiment.

-

Parameters:

-

Spectral Width: 12-16 ppm

-

Pulse Angle: 30-45 degrees

-

Acquisition Time: 3-4 seconds

-

Relaxation Delay (d1): 2 seconds

-

Number of Scans (ns): 8-16 (adjust as needed for signal-to-noise)

-

-

Execution: Start the acquisition.

Step 4: Data Processing

-

Fourier Transform: Apply an exponential window function (line broadening of 0.3 Hz) and perform the Fourier transform.

-

Correction: Phase correct the spectrum manually. Apply a baseline correction algorithm.

-

Calibration: Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

-

Analysis: Integrate all signals and pick the peaks, annotating their chemical shifts, multiplicities, and coupling constants.

Caption: Standard workflow for ¹H NMR analysis.

Spectral Interpretation and Coupling Network

Assigning the spectrum involves matching the observed signals to the predictions.

-

Identify the -OCHF₂ Triplet: The most unique signal will be the downfield triplet around δ 6.4-6.7 ppm with a very large coupling constant (~73 Hz). Its integration should correspond to one proton. This is unequivocally the H-α proton.

-

Identify the H-6 Doublet: The most downfield aromatic signal (δ > 8.2 ppm) will be a clean doublet with a coupling constant of ~5-6 Hz. This corresponds to H-6, coupled to its only neighbor, H-5.

-

Identify the H-3 Signal: Look for the most upfield aromatic signal, likely a sharp singlet or narrow doublet near δ 6.9 ppm. This is H-3.

-

Identify the H-5 Doublet of Doublets: The remaining signal, a doublet of doublets, must be H-5. Verify that its two coupling constants match those from the H-6 doublet (~5-6 Hz) and the H-3 doublet (~2 Hz).

The spin-spin coupling network provides a self-validating system for these assignments. The coupling constant shared between two protons confirms their connectivity.

Caption: Spin-spin coupling network in the molecule.

Conclusion

The ¹H NMR spectrum of this compound is highly informative and can be unambiguously assigned with a systematic approach. The key identifiers are the downfield triplet of the difluoromethoxy proton and the distinct chemical shifts and coupling patterns of the three aromatic protons, governed by the strong electronic effects of the nitrogen, chlorine, and difluoromethoxy substituents. By following the detailed protocol and interpretive logic presented in this guide, researchers and drug development professionals can confidently use ¹H NMR to verify the structure and purity of this important chemical intermediate, ensuring the integrity of their synthetic workflows.

References

- BenchChem. (2025).

- Castellano, S., Sun, C., & Kostelnik, R. (1967). Analysis of the NMR Spectrum of Pyridine. The Journal of Chemical Physics, 46(9), 327-339.

- National Center for Biotechnology Information. (n.d.). 2-chloro-4-(difluoromethyl)pyridine. PubChem.

- Kajfasz, E., & Szczęsna, B. (1966). NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. Bulletin de l'Academie Polonaise des Sciences, Serie des Sciences Chimiques, 14(5), 345-349.

- ChemicalBook. (n.d.). This compound.

- ChemScene. (n.d.). 2-Chloro-4-difluoromethoxy-pyridine.

- Royal Society of Chemistry. (n.d.).

- Harrington, C. B., & Zito, C. I. (1977). NMR study of proton transfer interactions in the system pyridine +HCl (0%–95%). The Journal of Chemical Physics, 67(7), 3391-3398.

- Abraham, R. J., & Edgar, M. (n.d.). Substituent Chemical Shifts in NMR. Part 5: Mono and Difluoro S.C.S. in rigid molecules*. Modgraph.

- Royal Society of Chemistry. (n.d.).

Sources

mass spectrometry analysis of 2-Chloro-4-(difluoromethoxy)pyridine

An In-Depth Technical Guide to the Mass Spectrometry Analysis of 2-Chloro-4-(difluoromethoxy)pyridine

Authored by a Senior Application Scientist

Introduction: Contextualizing the Analyte

This compound is a substituted pyridine derivative of increasing importance in the pharmaceutical and agrochemical industries. Its unique combination of a halogenated pyridine core and a difluoromethoxy group imparts specific chemical properties that make it a valuable building block in organic synthesis.[1] As with any synthetic intermediate destined for high-value applications, rigorous structural confirmation and purity assessment are paramount. Mass spectrometry (MS) stands as the cornerstone analytical technique for this purpose, offering unparalleled sensitivity and structural elucidation capabilities.

This guide provides a comprehensive technical overview of the mass spectrometric analysis of this compound. Moving beyond a simple recitation of methods, we will explore the causal reasoning behind instrumental choices, delve into the predictable fragmentation pathways of the molecule, and establish a robust, self-validating analytical workflow. The insights herein are tailored for researchers, analytical chemists, and drug development professionals who require a deep and practical understanding of this analysis.

Physicochemical Properties and their MS Implications

A successful mass spectrometry analysis begins with a fundamental understanding of the analyte's properties. These characteristics directly inform decisions on sample preparation, ionization source selection, and instrument parameters.

| Property | Value / Description | Implication for MS Analysis |

| Molecular Formula | C₆H₄ClF₂NO | Defines the exact mass for high-resolution MS. |

| Molecular Weight | 179.55 g/mol (monoisotopic mass: 179.0000 g/mol ) | The target m/z for the molecular ion.[1] |

| Structure | Pyridine ring with Cl at C2 and OCHF₂ at C4 | The pyridine nitrogen is a basic site, ideal for protonation in ESI+. The C-Cl and C-O bonds are potential fragmentation points. |

| Physical State | Colorless liquid | Easily soluble in common organic solvents like methanol or acetonitrile for LC-MS analysis.[1] |

| Key Feature | Presence of Chlorine | A distinct isotopic pattern (³⁵Cl/³⁷Cl) with a ~3:1 intensity ratio for M and M+2 peaks will be a critical diagnostic feature.[2][3] |

Strategic Approach to Ionization and Instrumentation

The choice of ionization technique is the most critical parameter in developing a robust MS method. For a molecule like this compound, both Electrospray Ionization (ESI) and Electron Ionization (EI) are viable, but they serve different analytical purposes.

-

Electrospray Ionization (ESI): This is the preferred method for analyses coupling liquid chromatography with mass spectrometry (LC-MS). ESI is a soft ionization technique that typically generates protonated molecules, [M+H]⁺. The pyridine nitrogen provides a readily available basic site for protonation, making ESI in positive ion mode highly efficient and sensitive for this compound. This approach is ideal for quantitative analysis and for generating a stable precursor ion for tandem mass spectrometry (MS/MS) fragmentation studies.

-

Electron Ionization (EI): Typically coupled with Gas Chromatography (GC-MS), EI is a high-energy, "hard" ionization technique. It involves bombarding the molecule with high-energy electrons (typically 70 eV), leading to the formation of a molecular ion (M⁺•) and extensive, reproducible fragmentation.[2][4] This extensive fragmentation provides a detailed "fingerprint" that is excellent for library matching and unambiguous identification. However, the molecular ion may be weak or absent in some cases.[5]

For the purposes of this guide, we will focus on an LC-MS/MS methodology using ESI , as it offers the versatility needed for both quantification and detailed structural confirmation in complex matrices, which is a common requirement in drug development.

Experimental Workflow: A Validated LC-MS/MS Protocol

The following protocol outlines a comprehensive workflow for the analysis of this compound.

Caption: High-level workflow for LC-MS/MS analysis.

Step-by-Step Methodology

-

Standard and Sample Preparation:

-

Prepare a 1.0 mg/mL stock solution of this compound in HPLC-grade methanol.

-

Create a working standard of 1.0 µg/mL by diluting the stock solution in a solvent mixture of 50:50 water:acetonitrile with 0.1% formic acid. The acid aids in protonation, enhancing the ESI+ signal.

-

Dissolve and dilute unknown samples in the same solvent mixture to a similar target concentration.

-

-

Liquid Chromatography (LC) Conditions:

-

Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size). This stationary phase provides excellent retention for moderately polar aromatic compounds.

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient: Start at 10% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and re-equilibrate at 10% B for 3 minutes.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 2 µL.

-

-

Mass Spectrometry (MS) Conditions:

-

Ionization Source: Electrospray Ionization (ESI), Positive Mode.

-

Capillary Voltage: 3.5 kV.

-

Gas Temperature: 325 °C.

-

Gas Flow: 8 L/min.

-

MS1 Full Scan: Scan from m/z 50 to 300 to detect the protonated molecule [M+H]⁺.

-

MS/MS Analysis: Select the precursor ion corresponding to [M+H]⁺ (m/z 180.0 for ³⁵Cl) for collision-induced dissociation (CID). Apply a range of collision energies (e.g., 10-40 eV) to generate a comprehensive fragmentation spectrum.

-

Mass Spectrum Interpretation and Fragmentation Analysis

The structural information is decoded from the mass spectrum. The analysis involves two stages: identifying the molecular ion in the MS1 scan and elucidating the structure through its fragments in the MS/MS scan.

The Molecular Ion ([M+H]⁺)

In the MS1 full scan, the primary species of interest is the protonated molecule, [M+H]⁺.

-

Expected m/z: The monoisotopic mass of the neutral molecule is 179.0000 Da. Upon protonation, the expected ion will be at m/z 180.0078 .

-

Isotopic Signature: Due to the natural abundance of chlorine isotopes (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%), a characteristic isotopic pattern is expected. The spectrum will show two peaks:

Predictive Fragmentation (MS/MS) Pathways

By selecting the m/z 180.0 ion and subjecting it to CID, we can induce fragmentation. The fragmentation pattern is governed by the principles of chemical stability, where the weakest bonds break and the most stable resulting ions are preferentially formed.[4][6]

Caption: Predicted MS/MS fragmentation pathways for [C₆H₅ClF₂NO]⁺.

Key Predicted Fragmentations:

-

Loss of a Chlorine Radical (m/z 144.0): The C-Cl bond is relatively labile. The loss of a chlorine radical (•Cl, 35 Da) from the protonated molecule is a highly probable pathway, leading to a fragment ion at m/z 144.0 . This fragment retains the difluoromethoxy pyridine structure.

-

Cleavage of the Difluoromethoxy Group:

-

Loss of Difluoromethyl Radical (m/z 129.0): Cleavage of the ether C-O bond can result in the loss of the difluoromethyl radical (•CHF₂, 51 Da). This would produce a 2-chloro-4-hydroxypyridinium ion at m/z 129.0 . This is a very stable, even-electron ion.

-

Loss of Difluoromethoxy Radical (m/z 112.0): Cleavage of the Ar-O bond can lead to the loss of the entire difluoromethoxy radical (•OCHF₂, 67 Da), resulting in a 2-chloropyridinium ion at m/z 112.0 .

-

-

Ring Fragmentation:

-

Loss of Hydrogen Cyanide (HCN): Pyridine rings are known to fragment via the neutral loss of HCN (27 Da).[3] This can occur after an initial fragmentation. For example, the fragment at m/z 112.0 could lose HCN to produce an ion at m/z 85.0 .

-

Summary of Predicted Key Ions

| m/z (for ³⁵Cl) | Proposed Formula | Description of Loss |

| 180.0 | [C₆H₅ClF₂NO]⁺ | Precursor Ion ([M+H]⁺) |

| 144.0 | [C₆H₄F₂NO]⁺ | Neutral loss of •Cl |

| 129.0 | [C₆H₅ClNO]⁺ | Neutral loss of •CHF₂ |

| 112.0 | [C₆H₅ClN]⁺ | Neutral loss of •OCHF₂ |

| 85.0 | [C₅H₄Cl]⁺ | Loss of •OCHF₂ followed by loss of HCN |

Conclusion

The mass spectrometric analysis of this compound is a robust and highly informative process when approached with a clear understanding of the molecule's chemical properties. An LC-MS/MS method using positive mode ESI provides the sensitivity and structural detail required for both identification and quantification. The definitive 3:1 isotopic pattern of the [M+H]⁺ ion at m/z 180.0/182.0 confirms the presence of chlorine. Subsequent MS/MS analysis yields a predictable fragmentation pattern characterized by the loss of the chlorine atom and various cleavages of the difluoromethoxy side chain. By correlating these observed fragments with theoretically derived pathways, analysts can achieve unambiguous structural confirmation, ensuring the quality and integrity of this critical chemical intermediate in research and development settings.

References

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). High-Purity this compound: Pharmaceutical Intermediate Manufacturer & Supplier in China.

- BenchChem. (n.d.). Predictive Analysis of the Mass Spectrometry Fragmentation Pattern of 3,4-Dichloro-1-(difluoromethyl)-2-fluorobenzene.

- BenchChem. (n.d.). A Comparative Guide to the Mass Spectrometry Fragmentation Patterns of Halogenated Purines.

- Chemistry LibreTexts. (2020, August 22). 16.10: Fragmentation Patterns in Mass Spectra.

- Chemguide. (n.d.). Mass spectra - fragmentation patterns.

- eGyanKosh. (n.d.). Mass Spectrometry: Fragmentation Patterns.

- Mohler, F. L., et al. (n.d.). Mass spectra of fluorocarbons. Journal of Research of the National Bureau of Standards.

- NIST. (n.d.). 2-Chloro-4-trifluoromethylpyridine. NIST Chemistry WebBook.

- NIST. (n.d.). Pyridine, 2-chloro-. NIST Chemistry WebBook.

- ResearchGate. (2020). Mass Spectrometric Study of the Gas-Phase Difluorocarbene Expulsion of Polyfluorophenyl Cations via F-Atom Migration.

Sources

crystal structure of 2-Chloro-4-(difluoromethoxy)pyridine

An In-Depth Technical Guide to the Structural Elucidation of 2-Chloro-4-(difluoromethoxy)pyridine: A Case Study in Modern Crystallography

Abstract

This technical guide provides a comprehensive framework for the determination and analysis of the single-crystal X-ray diffraction structure of this compound, a key heterocyclic building block in contemporary drug discovery. While a solved crystal structure for this specific molecule is not publicly available at the time of this writing, this document serves as an in-depth, expert-led walkthrough of the requisite methodologies and a scientifically grounded discussion of its anticipated structural features. The strategic importance of the difluoromethoxy moiety in medicinal chemistry is underscored, with a focus on how its unique electronic and steric properties are expected to manifest in the crystalline state. This guide is intended for researchers, scientists, and drug development professionals engaged in the structural characterization of small molecules.

Introduction: The Significance of this compound in Medicinal Chemistry

The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate key physicochemical and pharmacokinetic properties.[1] The difluoromethoxy group (-OCF₂H) has emerged as a particularly valuable substituent due to its unique combination of properties that can enhance metabolic stability, fine-tune lipophilicity, and introduce favorable intermolecular interactions.[1][2]

This compound is a crucial pharmaceutical intermediate, valued for its role as a versatile building block in the synthesis of complex therapeutic molecules and in the exploration of new chemical entities.[3] The pyridine core is a common scaffold in numerous bioactive compounds, while the 2-chloro substituent provides a reactive handle for further synthetic modifications. The 4-difluoromethoxy group, the focus of our structural interest, can act as a bioisostere for more common functionalities like hydroxyl or methoxy groups, often with improved metabolic stability.[4] Its ability to act as a weak hydrogen bond donor, a feature absent in the trifluoromethoxy group, can be critical for target engagement.[4]

Understanding the three-dimensional structure of this compound is paramount for several reasons:

-

Conformational Analysis: Determining the preferred conformation of the difluoromethoxy group relative to the pyridine ring.

-

Intermolecular Interactions: Identifying the key non-covalent interactions that govern the crystal packing, which can provide insights into potential interactions in a biological context.

-

Solid-State Properties: Informing on properties such as solubility, stability, and polymorphism, which are critical for drug development.

This guide will outline the experimental and computational workflow for achieving a comprehensive understanding of its crystal structure.

Methodology: A Validating Workflow for Single-Crystal X-ray Diffraction

The determination of a small molecule's crystal structure is a well-established process, but requires meticulous execution to ensure data quality and a refined, accurate final structure.[5][6][7] The following protocol represents a robust, self-validating system for the structural elucidation of this compound.

Crystal Growth

The initial and often most challenging step is the growth of diffraction-quality single crystals. For a small organic molecule like this compound, which is a liquid at room temperature, co-crystallization or crystallization at low temperatures would be necessary.

Protocol for Low-Temperature Crystallization:

-

Solvent Screening: A range of solvents with varying polarities (e.g., hexane, ethyl acetate, dichloromethane, methanol) should be screened. The ideal solvent will dissolve the compound to a moderate extent.

-

Slow Evaporation: A solution of the compound in a suitable solvent is prepared in a small vial, which is then placed in a larger, sealed container with a less volatile anti-solvent. The slow diffusion of the anti-solvent vapor into the vial can induce crystallization.

-

Controlled Cooling: A saturated solution of the compound is slowly cooled from room temperature to a lower temperature (e.g., 4°C or -20°C). The rate of cooling is critical to prevent the formation of polycrystalline material.

-

In-situ Crystallization: For low-melting compounds, crystallization can be performed directly on the diffractometer.[4]

Data Collection

Once a suitable crystal is obtained, it is mounted on a diffractometer for data collection.

Experimental Setup:

-

Instrument: A modern single-crystal X-ray diffractometer equipped with a high-intensity X-ray source (e.g., Mo Kα or Cu Kα radiation) and a sensitive detector (e.g., a CCD or CMOS detector).

-

Temperature: Data collection is typically performed at low temperatures (e.g., 100 K) to minimize thermal vibrations of the atoms, leading to higher resolution data.

-

Data Collection Strategy: A series of diffraction images are collected as the crystal is rotated. The data collection strategy is optimized to ensure complete and redundant data are collected.

The experimental workflow for data collection is illustrated in the diagram below:

Structure Solution and Refinement

The collected diffraction data are processed to determine the unit cell parameters and space group. The integrated intensities are then used to solve the crystal structure, typically using direct methods or Patterson methods. The initial structural model is then refined against the experimental data to obtain the final, accurate structure.

Hypothetical Results and Discussion: Anticipated Structural Features

In the absence of experimental data, we can predict some of the key structural features of this compound based on the known properties of its constituent functional groups and general principles of crystal packing in substituted pyridines.

Molecular Geometry

The pyridine ring is expected to be planar. The C-Cl bond length and the geometry of the difluoromethoxy group will be of particular interest. The conformation of the -OCF₂H group is likely to be staggered with respect to the C4-O bond.

Crystal Packing and Intermolecular Interactions

The crystal packing of substituted pyridines is often governed by a combination of weak intermolecular interactions, including π-π stacking, C-H···N, and C-H···Cl hydrogen bonds.[1] The presence of the difluoromethoxy group introduces the possibility of additional interactions.

Key Anticipated Interactions:

-